Methyl 3-(oxolan-3-ylamino)benzoate
Description
Methyl 3-(oxolan-3-ylamino)benzoate is a synthetic benzoic acid derivative featuring a methyl ester group at the carboxyl position and a 3-aminotetrahydrofuran (oxolane) substituent at the meta position of the benzene ring. This compound combines the lipophilic ester moiety with a polar cyclic ether amine, which may enhance solubility in both organic and aqueous media compared to simpler alkyl benzoates.
Properties
IUPAC Name |
methyl 3-(oxolan-3-ylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)9-3-2-4-10(7-9)13-11-5-6-16-8-11/h2-4,7,11,13H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISOEYIYTGVNIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(oxolan-3-ylamino)benzoate typically involves the reaction of methyl 3-aminobenzoate with oxolane derivatives under controlled conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the amino group of methyl 3-aminobenzoate and the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(oxolan-3-ylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 3-(oxolan-3-ylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 3-(oxolan-3-ylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Type Variations
Pyridazine/Isoxazole Derivatives (Ethyl Benzoates)
Ethyl benzoate derivatives with pyridazine or isoxazole-containing phenethylamino substituents (e.g., I-6230, I-6232, I-6273) exhibit distinct electronic and steric profiles compared to methyl 3-(oxolan-3-ylamino)benzoate:
- Biological Activity : Pyridazine derivatives (e.g., I-6230) are often explored for kinase inhibition, while oxolane-containing compounds may favor central nervous system penetration due to improved solubility .
Table 1: Substituent-Driven Properties
| Compound | Substituent Type | Key Properties |
|---|---|---|
| This compound | Oxolane amino | Enhanced polarity, metabolic stability |
| I-6230 (Ethyl benzoate derivative) | Pyridazin-3-yl | Aromatic stacking, kinase inhibition |
| I-6273 (Ethyl benzoate derivative) | Methylisoxazol-5-yl | Improved thermal stability |
Ester Group Variations
Methyl vs. Ethyl Benzoates
- Solubility : Methyl esters (e.g., methyl benzoate) generally exhibit higher volatility and lower molecular weight than ethyl esters, impacting their pharmacokinetic profiles .
- Toxicity : Methyl benzoate demonstrates lower acute toxicity (oral LD₅₀ > 2000 mg/kg in rats) compared to ethyl benzoate (LD₅₀ ~ 1300 mg/kg), suggesting that the methyl group in the target compound may reduce toxicity risks .
Table 2: Ester Group Comparison
| Compound | Ester Group | Molecular Weight (g/mol) | Acute Toxicity (LD₅₀, Rat Oral) |
|---|---|---|---|
| Methyl benzoate | Methyl | 136.15 | >2000 mg/kg |
| Ethyl benzoate | Ethyl | 150.17 | ~1300 mg/kg |
| Target compound* | Methyl | ~237.28 (calculated) | Not reported |
*Calculated based on structural formula.
Substituent Position Differences
- Meta vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
